N-Hydroxy-4-acetylaminobiphenyl
CAS No.: 4463-22-3
Cat. No.: VC1573374
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4463-22-3 |
|---|---|
| Molecular Formula | C14H13NO2 |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | N-hydroxy-N-(4-phenylphenyl)acetamide |
| Standard InChI | InChI=1S/C14H13NO2/c1-11(16)15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,17H,1H3 |
| Standard InChI Key | UNHSJQXRZCIATF-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)O |
| Canonical SMILES | CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)O |
Introduction
Chemical Structure and Properties
N-Hydroxy-4-acetylaminobiphenyl is a hydroxamic acid that is structurally related to biphenyl-4-amine, bearing both N-hydroxy and N-acetyl substituents . This compound is characterized by a biphenyl core structure with an N-hydroxyacetamide group attached to one of the phenyl rings.
Structural Identification
The chemical identity of N-hydroxy-4-acetylaminobiphenyl is well-established through various spectroscopic and analytical techniques. Table 1 presents the key chemical and structural information for this compound.
| Property | Information |
|---|---|
| IUPAC Name | N-hydroxy-N-(4-phenylphenyl)acetamide |
| Molecular Formula | C14H13NO2 |
| Molecular Weight | 227.26 g/mol |
| SMILES | CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)O |
| InChI | InChI=1S/C14H13NO2/c1-11(16)15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,17H,1H3 |
| InChIKey | UNHSJQXRZCIATF-UHFFFAOYSA-N |
| CAS Number | 4463-22-3 |
| Synonyms | N-Hydroxy-aabp; N-Hydroxy-N-4-biphenylacetamide; 4-Biphenylacethydroxamic acid |
Table 1: Chemical and structural properties of N-hydroxy-4-acetylaminobiphenyl
Physical Properties
The physical characteristics of N-hydroxy-4-acetylaminobiphenyl contribute to its biological behavior and experimental handling. Although comprehensive physical data is limited in the literature, several properties have been determined through laboratory investigations.
The compound has a predicted collision cross-section (CCS) that varies depending on the specific adduct formed, as shown in Table 2. These values are important for analytical detection and identification of the compound in biological matrices.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 228.10192 | 150.8 |
| [M+Na]+ | 250.08386 | 164.3 |
| [M+NH4]+ | 245.12846 | 159.3 |
| [M+K]+ | 266.05780 | 157.7 |
| [M-H]- | 226.08736 | 155.6 |
| [M+Na-2H]- | 248.06931 | 160.3 |
| [M]+ | 227.09409 | 154.0 |
| [M]- | 227.09519 | 154.0 |
Table 2: Predicted collision cross-section values for various adducts of N-hydroxy-4-acetylaminobiphenyl
Metabolic Pathways and Biotransformation
N-Hydroxy-4-acetylaminobiphenyl occupies a pivotal position in the metabolic pathway of 4-aminobiphenyl, a known human bladder carcinogen. Understanding its metabolism is crucial for elucidating its role in carcinogenesis.
Formation of N-hydroxy-4-acetylaminobiphenyl
N-Hydroxy-4-acetylaminobiphenyl is formed through the metabolic activation of 4-aminobiphenyl. Recent investigations have indicated that 4-acetylaminobiphenyl is metabolized to N-hydroxy derivatives in the rat, and these metabolites demonstrate enhanced carcinogenic activity compared to the parent amides .
The formation pathway typically involves two main steps:
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N-acetylation of 4-aminobiphenyl to form 4-acetylaminobiphenyl
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N-hydroxylation of 4-acetylaminobiphenyl to form N-hydroxy-4-acetylaminobiphenyl
This metabolic activation is a critical step in the carcinogenic process, as it converts the relatively inert parent compound into a reactive intermediate capable of damaging DNA.
Further Metabolism and Detoxification
Once formed, N-hydroxy-4-acetylaminobiphenyl can undergo further metabolism through several pathways:
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Reduction to 4-acetylaminobiphenyl, which reverses the metabolic activation
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O-acetylation to form N-acetoxy-4-acetylaminobiphenyl, a more reactive intermediate
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N-deacetylation to form N-hydroxy-4-aminobiphenyl
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Conjugation reactions, particularly glucuronidation
The intestinal microflora plays a significant role in the metabolism of N-hydroxy-4-acetylaminobiphenyl. Certain bacteria indigenous to the intestinal microflora, including Clostridium species, Clostridium perfringens, Peptostreptococcus productus I, and Bacteroides fragilis, can reduce N-hydroxy-4-acetylaminobiphenyl to 4-acetylaminobiphenyl . This reduction represents a detoxification process as it reverses the metabolic activation of the carcinogen.
Studies comparing germ-free and conventional animals have demonstrated that glucuronide conjugates of N-hydroxy-4-acetylaminobiphenyl are found in the cecal contents and feces only of germ-free rats, while 4-acetylaminobiphenyl is found in the feces only of conventional rats . This suggests that the intestinal flora influences the level of metabolites critical for carcinogenesis by hydrolyzing glucuronides and reducing N-hydroxy-4-acetylaminobiphenyl.
Genotoxicity and DNA Damage
N-Hydroxy-4-acetylaminobiphenyl exhibits significant genotoxic properties through its interaction with DNA, leading to structural perturbations and adduct formation.
DNA Adduct Formation
The genotoxic and carcinogenic effects of N-hydroxy-4-acetylaminobiphenyl are primarily mediated through its conversion to reactive electrophiles, particularly aryl nitrenium ions, which subsequently bind to DNA and induce lesions . This DNA binding represents a critical step in the carcinogenic process.
High-performance liquid chromatography (HPLC) analysis has confirmed the formation of N-(deoxyguanosine-8-yl)-4-aminobiphenyl (dG-C8-4ABP) in N-hydroxy-4-acetylaminobiphenyl damaged DNA . This adduct forms when the reactive intermediate binds covalently to the C8 position of deoxyguanosine in DNA.
Another adduct, 3-(deoxyguanosine-N2-yl)-4-acetylaminobiphenyl (dG-N2-AABP), has also been identified through proton NMR and MS analyses . Both these adducts represent key biomarkers of exposure to N-hydroxy-4-acetylaminobiphenyl and contribute to its mutagenic properties.
Structural Perturbations in DNA
Experimental studies have revealed that N-hydroxy-4-acetylaminobiphenyl causes significant structural perturbations in DNA. These perturbations have been assessed using various spectroscopic techniques, including ultraviolet, fluorescence, and circular dichroic spectroscopy, as well as by agarose gel electrophoresis .
Agarose gel electrophoresis has demonstrated an increase in the mobility of N-hydroxy-4-acetylaminobiphenyl-modified DNA with increasing concentration of the compound . This increased mobility is attributed to the generation of single-strand breaks, resulting in smaller DNA fragments that move faster through the gel compared to native DNA.
A loss in the fluorescence of DNA has also been observed as a function of increased concentration of N-hydroxy-4-acetylaminobiphenyl, further indicating damage to the helical structure of DNA . These structural changes in DNA contribute to the genotoxic and mutagenic properties of the compound.
Carcinogenic Properties
N-Hydroxy-4-acetylaminobiphenyl exhibits significant carcinogenic activity, which has been demonstrated in various experimental models. Understanding its carcinogenic properties is essential for assessing the health risks associated with exposure to this compound.
Comparative Carcinogenicity
Recent investigations have indicated that N-hydroxy derivatives of 4-acetylaminobiphenyl are more carcinogenic than the parent amides . Specifically, N-hydroxy-4-acetylaminobiphenyl was as active as the parent amide as a mammary carcinogen but induced a higher incidence of ear-duct carcinomata and forestomach papillomata .
This enhanced carcinogenic potential is attributed to the reactive nature of the N-hydroxy group, which facilitates the formation of electrophilic intermediates capable of binding to cellular macromolecules, particularly DNA.
Role in Bladder Cancer
N-Hydroxy-4-acetylaminobiphenyl has been implicated in the development of bladder cancer, a finding of significant clinical relevance given that 4-aminobiphenyl is a known human bladder carcinogen .
The connection between N-hydroxy-4-acetylaminobiphenyl and bladder cancer is supported by studies demonstrating epitope sharing between DNA isolated from bladder cancer patients and N-hydroxy-4-acetylaminobiphenyl-modified DNA . This finding implicates the role of 4-aminobiphenyl metabolites, including N-hydroxy-4-acetylaminobiphenyl, in DNA damage and neo-antigenic epitope generation that could lead to the induction of antibodies in bladder cancer patients.
The experimentally induced antibodies against N-hydroxy-4-acetylaminobiphenyl-modified DNA exhibited much better recognition of the DNA isolated from bladder cancer patients compared to the DNA obtained from healthy individuals in competitive binding ELISA . This observation further strengthens the association between N-hydroxy-4-acetylaminobiphenyl-induced DNA damage and bladder cancer development.
Molecular Mechanisms of Mutagenesis
The mutagenic properties of N-hydroxy-4-acetylaminobiphenyl stem from its ability to induce specific mutations in DNA, particularly through the formation of DNA adducts at critical sites.
Mutational Signature
Studies on the mutagenicity of N-hydroxy-4-acetylaminobiphenyl in embryonic fibroblasts of the Big Blue mouse have revealed a dose-dependent increase in mutation frequency of the cII transgene up to 12.8-fold over the background . Single base substitutions comprised 86% of the N-hydroxy-4-acetylaminobiphenyl-induced mutations, with 63% occurring at guanine residues along the cII gene .
G to T transversions predominated in the induced cII mutations (47%), establishing a characteristic mutational signature for N-hydroxy-4-acetylaminobiphenyl . This signature is consistent with its preferential DNA adduction profile, as mapping of N-hydroxy-4-acetylaminobiphenyl-induced DNA adducts along the cII gene showed the formation of DNA adducts at specific nucleotide positions .
Comparison with Human Cancer Mutations
Interestingly, the mutational signature of N-hydroxy-4-acetylaminobiphenyl in the cII gene contrasts with the mutational spectrum of the p53 gene in human bladder cancer. While G to T transversions predominate in N-hydroxy-4-acetylaminobiphenyl-induced mutations, G to A transitions are the dominant type of p53 mutations (53%) in human bladder cancer .
Additionally, the majority of mutations in three of the p53 mutational hotspots (codons 175, 248, and 273) are at a methylated CpG site, whereas in the cII gene, neither the preferential N-hydroxy-4-acetylaminobiphenyl DNA adduction sites nor the induced mutational hotspots are biased toward methylated CpG dinucleotides . This disparity suggests that factors beyond direct DNA adduction by N-hydroxy-4-acetylaminobiphenyl may contribute to the mutational spectrum observed in human bladder cancer.
Enzyme Interactions and Metabolism
N-Hydroxy-4-acetylaminobiphenyl interacts with various enzymes that influence its metabolic fate and, consequently, its carcinogenic potential. Understanding these enzymatic interactions is crucial for elucidating the mechanisms of N-hydroxy-4-acetylaminobiphenyl-induced carcinogenesis.
N,N-Acetyltransferase Interactions
N-Hydroxy-4-acetylaminobiphenyl serves as a substrate for N,N-acetyltransferase (N,N-AT), an enzyme involved in the metabolism of arylamines . This enzyme catalyzes the N,N-acetyltransferase-dependent transacetylation of 4-aminoazobenzene (AAB) .
A series of analogues of N-hydroxy-4-acetylaminobiphenyl has been synthesized and evaluated in vitro as substrates and inactivators of hamster hepatic N,N-acetyltransferase activity . The structural and molecular properties of the atoms between the two phenyl rings had little influence on the ability of the compounds to serve as acetyl donors in the N-arylhydroxamic acid-dependent transacetylation of AAB catalyzed by N,N-AT .
Notably, all of these compounds, except the SO2 analogue, were mechanism-based inactivators (suicide inhibitors) of hamster hepatic N,N-AT . The trans-N-Hydroxy-4-acetylaminostilbene (N-OH-AAS) was identified as the most potent and effective mechanism-based inactivator among the compounds studied .
Role of Human Uroepithelial Cells
Human uroepithelial cells (HUC), the target organ for 4-aminobiphenyl carcinogenesis, play a significant role in the metabolism of N-hydroxy-4-acetylaminobiphenyl. These cells contain enzymes capable of converting N-hydroxy-4-acetylaminobiphenyl to reactive electrophiles that bind to DNA .
Metabolism studies have shown that HUC can convert N-hydroxy-4-acetylaminobiphenyl to 4-acetylaminobiphenyl (AABP) and 4-aminobiphenyl (ABP) . The presence of N-acetyltransferase(s) in HUC was confirmed by the formation of AABP during the incubation of ABP with acetyl coenzyme A (AcCoA) and HUC cytosol .
Human uroepithelial cells also contain microsomal acetyl transferases capable of converting N-hydroxy-4-acetylaminobiphenyl to reactive electrophiles that bind to DNA . The occurrence of these acetyl transferases in the target organ of the human bladder carcinogen suggests that metabolic activation of some proximate metabolites could occur directly in HUC and could play a pivotal role in susceptibility to arylamine-induced human bladder cancers .
Toxicological Profile
The toxicological properties of N-hydroxy-4-acetylaminobiphenyl have been investigated to assess the health risks associated with exposure to this compound.
Acute Toxicity
The substance is severely irritating to the eyes, with possible corneal injury (necrosis) . It is also irritating to the skin and respiratory tract . These irritant properties warrant careful handling of the compound in laboratory and industrial settings.
Symptoms of Exposure
Symptoms of exposure to N-hydroxy-4-acetylaminobiphenyl include eye irritation with possible corneal injury, paleness, cyanosis, weakness, sweating, headache, diarrhea, nausea, vomiting, dizziness, fainting, dark urine, central nervous system depression, and deoxyribonuclease inhibition .
Chronic exposure may lead to irritation and lesions of the respiratory system . These symptoms highlight the need for appropriate protective measures when handling this compound.
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